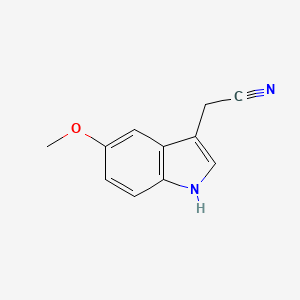
5-甲氧基吲哚-3-乙腈
描述
5-Methoxyindole-3-acetonitrile: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by a methoxy group at the 5-position and a nitrile group at the 3-position of the indole ring. Indole derivatives, including 5-Methoxyindole-3-acetonitrile, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
科学研究应用
5-Methoxyindole-3-acetonitrile has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor in the synthesis of melatonin, a hormone that regulates sleep-wake cycles. Additionally, indole derivatives, including 5-Methoxyindole-3-acetonitrile, are studied for their potential anticancer, antimicrobial, and anti-inflammatory properties .
作用机制
Target of Action
5-Methoxyindole-3-acetonitrile (5-MI3A) is a versatile reactant used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors for diabetic complications treatment . It is also used in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors . The primary targets of 5-MI3A are therefore aldose reductase and MAPKAP-K2.
Biochemical Pathways
5-MI3A is a metabolite produced by human cancer cells . It is involved in the tryptophan metabolic pathway . The majority of L-tryptophan flows to the indole pathway . The synthesis of 5-MI3A involves the addition of magnesium to 5-methoxyindole, followed by reaction with cyanide and nitrile .
Pharmacokinetics
It has a molecular weight of 186.21 g/mol . Its density is 1.2±0.1 g/cm^3, and it has a boiling point of 408.3±30.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.0 mmHg at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
It has been suggested that 5-mi3a may have some influence on both the serotonin and dopamine pathways since changes in cell viability were observed when it was added together with the amino acids .
Action Environment
The action of 5-MI3A can be influenced by environmental factors. For example, the day/night and seasonal rhythmicity in the synthesis of 5-methoxyindoles is thought to be regulated by environmental factors, especially photoperiod and temperature . Endogenous factors are also implicated in the generation of N-acetyltransferase and hydroxyindole-O-methyltransferase activity rhythms .
生化分析
Biochemical Properties
5-Methoxyindole-3-acetonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of indole-N-acetic acid derivatives, which are known for their aldose reductase inhibitory activity. This compound interacts with several enzymes and proteins, including butyrylcholinesterase and MAPKAP-K2, acting as an inhibitor . These interactions are essential for its role in treating diabetic complications and other conditions.
Cellular Effects
5-Methoxyindole-3-acetonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of melatonin and other 5-methoxyindoles, which play a role in regulating the reproductive system and other physiological processes . The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways.
Molecular Mechanism
At the molecular level, 5-Methoxyindole-3-acetonitrile exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as butyrylcholinesterase and MAPKAP-K2, leading to changes in gene expression and enzyme activity . These interactions are crucial for its therapeutic effects, particularly in the treatment of diabetic complications and other diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxyindole-3-acetonitrile change over time. The compound’s stability and degradation are influenced by environmental factors such as light and temperature . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in enzyme activities and metabolic pathways.
Dosage Effects in Animal Models
The effects of 5-Methoxyindole-3-acetonitrile vary with different dosages in animal models. At lower doses, it has been shown to inhibit enzyme activities and modulate metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions.
Metabolic Pathways
5-Methoxyindole-3-acetonitrile is involved in several metabolic pathways, including the synthesis of indole-N-acetic acid derivatives and other 5-methoxyindoles . These pathways involve interactions with enzymes such as butyrylcholinesterase and MAPKAP-K2, which are crucial for its biochemical activities. The compound’s effects on metabolic flux and metabolite levels are significant for its therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-Methoxyindole-3-acetonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s transport mechanisms are essential for its therapeutic effects and biochemical activities.
Subcellular Localization
5-Methoxyindole-3-acetonitrile is localized in specific subcellular compartments, where it exerts its effects on enzyme activities and metabolic pathways . Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its activity and function. Understanding its subcellular localization is crucial for elucidating its molecular mechanisms and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-3-acetonitrile can be achieved through several methodsThis process typically involves chlorination with triphenylphosphine-carbontetrachloride in acetonitrile, followed by catalytic reduction .
Industrial Production Methods: Industrial production methods for 5-Methoxyindole-3-acetonitrile are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 5-Methoxyindole-3-acetonitrile undergoes various chemical reactions, including reduction, substitution, and acetylation. For example, it can be reduced to 5-methoxytryptamine using sodium and ethanol, followed by acetylation to form melatonin .
Common Reagents and Conditions:
Reduction: Sodium and ethanol are commonly used for the reduction of 5-Methoxyindole-3-acetonitrile.
Substitution: Chlorination with triphenylphosphine-carbontetrachloride in acetonitrile.
Acetylation: Glacial acetic acid and acetic anhydride at elevated temperatures.
Major Products:
Melatonin: Formed through reduction and subsequent acetylation.
5-Methoxytryptamine: An intermediate in the synthesis of melatonin.
相似化合物的比较
- Indole-3-acetonitrile
- 4-Methoxyindole-3-acetonitrile
- Indole-3-acetic acid
Comparison: 5-Methoxyindole-3-acetonitrile is unique due to the presence of a methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to indole-3-acetonitrile, the methoxy group enhances its potential as a precursor for synthesizing biologically active compounds like melatonin. The presence of the nitrile group at the 3-position is a common feature among these compounds, contributing to their reactivity and applications in various chemical reactions .
属性
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCXEREMRGOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393707 | |
| Record name | 5-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-17-1 | |
| Record name | 5-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-methoxyindole-3-acetonitrile in the synthesis of physostigmine and physovenine?
A1: 5-Methoxyindole-3-acetonitrile serves as the starting point for an efficient formal total synthesis of physostigmine (1) and physovenine (2). [] The synthesis leverages a Grignard reagent 1,4-addition to this compound as a crucial step. This highlights the significance of 5-methoxyindole-3-acetonitrile as a valuable building block in the multi-step synthesis of these alkaloids.
Q2: Are there any spectroscopic characterizations of intermediates derived from 5-methoxyindole-3-acetonitrile in this synthesis?
A2: Yes, the research utilizes ¹H NMR and molecular modeling to analyze esermethole (12) and furoindolines (13 and 15), key intermediates derived from 5-methoxyindole-3-acetonitrile. [] This analysis helps determine conformational preferences of these molecules in a solution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


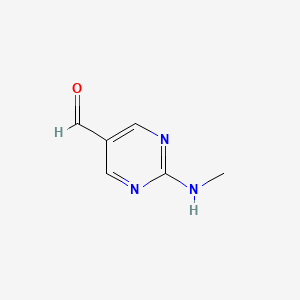
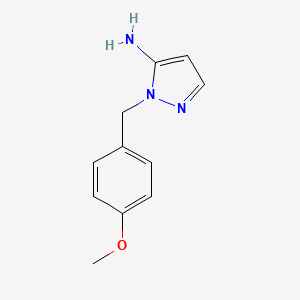
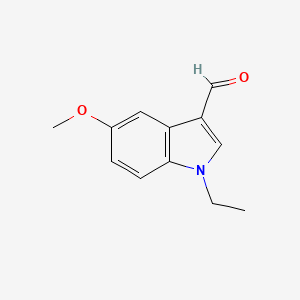
![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)
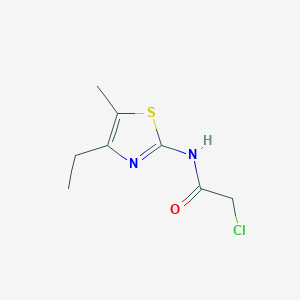
![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)

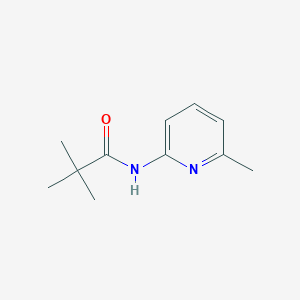
![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
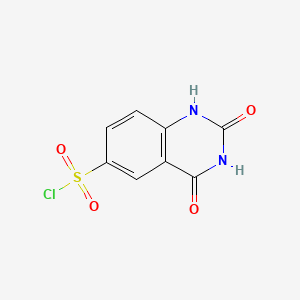

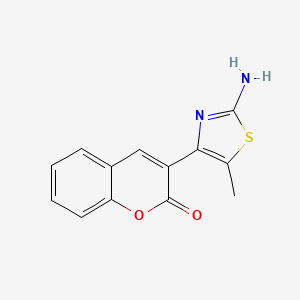

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)
